(S)-2-(Pyrrolidin-3-yl)ethanol

Description

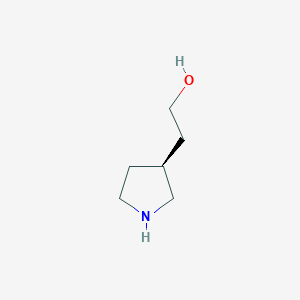

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLLPCWCPIQPL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Pyrrolidin 3 Yl Ethanol and Its Chiral Derivatives

Traditional Chemical Synthesis Approaches to Chiral Pyrrolidine (B122466) Alcohols

The synthesis of chiral pyrrolidine alcohols, including (S)-2-(Pyrrolidin-3-yl)ethanol, has historically relied on established, non-asymmetric methods that often utilize chiral starting materials derived from natural sources. These approaches involve key reactions such as reduction, cyclization, and multicomponent strategies to construct the desired molecular architecture.

Reduction of Precursors to this compound

A primary strategy for synthesizing this compound and related chiral pyrrolidine alcohols is the reduction of functionalized pyrrolidine precursors. This typically involves the conversion of a carboxylic acid, ester, or ketone group at the C3 position to a hydroxymethyl or hydroxyethyl (B10761427) group.

Commonly, N-protected (S)-proline or its derivatives serve as the starting material. mdpi.com For instance, the synthesis can commence with the reduction of an N-protected (S)-pyrrolidine-3-carboxylic acid or its corresponding ester. A typical procedure involves the use of strong reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) complexes. mdpi.comgoogle.com One documented route describes the reduction of an N-benzylpyrrolidine ester using a borane-dimethyl sulfide (B99878) complex, yielding the corresponding alcohol. google.com The N-benzyl protecting group can subsequently be removed via hydrogenolysis to yield the final pyrrolidine alcohol. google.com

Table 1: Examples of Precursor Reduction for Chiral Pyrrolidine Alcohols

| Precursor | Reducing Agent | Product | Reference(s) |

|---|---|---|---|

| N-protected (S)-proline | LiAlH₄ / LiBH₄ | (S)-Prolinol | mdpi.com |

| N-benzylpyrrolidine ester | Borane - dimethyl sulfide complex | N-benzylpyrrolidine alcohol | google.com |

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of these compounds. Various cyclization strategies have been developed to construct this five-membered heterocycle.

Intramolecular Cyclization : This approach involves the formation of a carbon-nitrogen bond within a single molecule. Methods include the hydroamination of unsaturated carbon-carbon bonds and the insertion of nitrene species into sp³ C-H bonds. osaka-u.ac.jpresearchgate.net Acid-promoted cyclization of N-carbamate-protected amino alcohols is another effective technique. organic-chemistry.org A specific example is the intramolecular cyclization of an alkene to form a 2-pyrroline derivative, which is subsequently hydrogenated to the saturated pyrrolidine ring. mdpi.com

Radical Cyclization : This method utilizes radical intermediates to form the ring. A notable example is the cyclization of N-(2-bromoethyl)-N-allyl- or N-(2-bromopropenyl)-N-allylsulfonamides, which proceeds via a 5-exo trig pathway. acs.org

[3+2] Cycloaddition : This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. The 1,3-dipolar cycloaddition of an azomethine ylide (the three-atom component) with an alkene or alkyne (the two-atom component) is a widely used method for synthesizing a variety of substituted pyrrolidines. osaka-u.ac.jpresearchgate.netbeilstein-journals.org

Ring Contraction : An innovative approach involves the photo-promoted ring contraction of readily available pyridines using a silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Reductive Amination : The classical approach of reductive amination, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine followed by reduction, remains a viable route to the pyrrolidine core. mdpi.com

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex pyrrolidine derivatives. tandfonline.comrasayanjournal.co.in

Several MCR strategies have been successfully employed. A common approach is the one-pot [3+2] cycloaddition, where an azomethine ylide is generated in situ from an amino acid and an aldehyde, which then reacts with a dipolarophile. tandfonline.com For example, spiropyrrolidine derivatives have been synthesized through a one-pot, three-component reaction of N-substituted vinylindoles/indazoles, ninhydrin, and an amino acid like sarcosine (B1681465) or L-proline. beilstein-journals.org

Other notable MCRs include:

A three-component cascade reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, catalyzed by tetra-n-butylammonium bromide (TBAB). rasayanjournal.co.in

A catalyst-free, four-component condensation of a secondary amine, carbon disulfide, an isocyanide, and a gem-dicyano olefin under ultrasound irradiation. rsc.org

A three-component reaction involving aldehydes, amines, and cyclopropane (B1198618) dicarboxylate. tandfonline.com

Table 2: Selected Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidine | tandfonline.com |

| Cascade Reaction | Primary amine, Acetylene dicarboxylate, Formaldehyde | TBAB, Water, 70 °C | Polysubstituted pyrrolidine | rasayanjournal.co.in |

| [3+2] Cycloaddition | N-alkylvinylindole, Ninhydrin, Sarcosine/L-proline | Methanol, 60 °C | Spiropyrrolidine | beilstein-journals.org |

Asymmetric Synthesis of this compound and Related Chiral Pyrrolidines

Achieving the specific (S)-stereochemistry at the C3 position of the pyrrolidine ring requires sophisticated asymmetric synthesis techniques. These methods aim to control the formation of the chiral center with high enantioselectivity.

Enantioselective Catalysis in Pyrrolidine Alcohol Synthesis

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer products using substoichiometric amounts of a chiral catalyst. For pyrrolidine alcohol synthesis, this includes organocatalysis, biocatalysis, and transition-metal catalysis.

A prominent organocatalytic strategy is the use of natural amino acids, like proline, and their derivatives to catalyze reactions. mdpi.com For example, prolinamide organocatalysts have been employed in asymmetric aldol (B89426) reactions to generate optically active tertiary alcohols. mdpi.comnih.gov Another advanced approach is Singly Occupied Molecular Orbital (SOMO)-catalysis, which has been used for the enantioselective (3+2) coupling of aldehydes and conjugated olefins to produce stereochemically complex pyrrolidines. nih.gov

Transition-metal catalysis offers a powerful and versatile toolkit for asymmetric synthesis. By employing chiral ligands, the metal center can create a chiral environment that directs the stereochemical outcome of the reaction. Numerous metal systems have been applied to the synthesis of chiral pyrrolidines.

Copper and Silver Catalysis : Chiral copper(I) and silver(I) complexes are highly effective in catalyzing asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles. mdpi.comcatalyst-enabling-synthetic-chemistry.com By carefully selecting the metal and the chiral ligand, such as (R)-DTBM-Segphos or (R)-Fesuphos, excellent control over both diastereoselectivity and enantioselectivity can be achieved. mdpi.com

Nickel Catalysis : Nickel-catalyzed reactions have been developed for the enantioselective synthesis of pyrrolidines bearing chiral tertiary alcohols. One such method is the intramolecular reductive cyclization of N-alkynones using a chiral P-chiral bisphosphorus ligand (DI-BIDIME), which provides the products in high yields and excellent enantioselectivities. researchgate.net

Rhodium Catalysis : Rhodium catalysts have been used for the asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids, forming pyrrolidines with good enantioselectivity. organic-chemistry.org

Ruthenium Catalysis : Cationic ruthenium complexes featuring chiral picolinic acid derivatives have been shown to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols, affording α-alkenyl pyrrolidines with very high enantiomeric ratios. acs.org

Iridium and Palladium Catalysis : Iridium catalysts have been used for enantioselective transfer hydrogenative carbonyl C-allylation, a key step in a sequence to form 2,4-disubstituted pyrrolidines. acs.org Palladium catalysis is prominent in asymmetric allylic substitution reactions, which can be used to construct chiral pyrrolidine frameworks. chinesechemsoc.org

Table 3: Examples of Transition-Metal-Catalyzed Asymmetric Pyrrolidine Synthesis

| Metal | Ligand Type | Reaction Type | Product Feature | Reference(s) |

|---|---|---|---|---|

| Copper(I) / Silver(I) | Chiral Phosphine (B1218219) (e.g., DTBM-Segphos) | Asymmetric 1,3-Dipolar Cycloaddition | Polisubstituted chiral pyrrolidines | mdpi.com |

| Nickel(II) | P-chiral Bisphosphorus (DI-BIDIME) | Enantioselective Reductive Cyclization | Pyrrolidines with chiral tertiary alcohols | researchgate.net |

| Ruthenium(II) | Chiral Picolinic Acid Derivative | Asymmetric Intramolecular N-Allylation | α-Alkenyl pyrrolidines | acs.org |

| Rhodium(I) | Chiral Diene Ligand | Asymmetric Arylative Cyclization | 2-Aryl-pyrrolidines | organic-chemistry.org |

Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines, avoiding the use of metal catalysts and often proceeding under mild conditions. unibo.itmdpi.com These methods typically involve the use of small, chiral organic molecules to catalyze enantioselective transformations. Key strategies for constructing chiral pyrrolidine rings include asymmetric [3+2] cycloadditions and tandem Michael additions.

One prevalent strategy is the organocatalytic asymmetric [3+2] cycloaddition. This approach often involves the reaction of azomethine ylides with various dipolarophiles. For instance, the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid, can produce complex spiro[pyrrolidin-3,3'-oxindole] derivatives with high yield and excellent stereoselectivities (up to 98% ee). nih.gov Although not a direct synthesis of this compound, this demonstrates the power of organocatalysis to construct highly functionalized pyrrolidine rings with multiple stereocenters.

Another significant organocatalytic route is the tandem or cascade reaction, often initiated by a Michael addition. x-mol.com For example, the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position has been achieved through a cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org This reaction, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, proceeds via a double Michael addition to afford the pyrrolidine products with high diastereo- and enantioselectivities. Similarly, a domino Michael/Mannich [3+2] cycloaddition sequence using a commercial secondary amine catalyst can yield highly functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereocenters. nih.gov

These organocatalytic methods provide a versatile platform for accessing a wide array of substituted chiral pyrrolidines. By selecting appropriate starting materials, these strategies could be adapted for the synthesis of precursors to this compound. For instance, a Michael addition of a suitable nucleophile to an α,β-unsaturated aldehyde, followed by cyclization, can generate a 3-substituted pyrrolidine framework. researchgate.net

Table 1: Examples of Organocatalytic Synthesis of Chiral Pyrrolidines

| Reaction Type | Catalyst | Substrates | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Cascade Double Michael Addition | Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone & trans-α-cyano-α,β-unsaturated ketone | 2,3,3,4-tetrasubstituted pyrrolidine | Moderate to good | High dr, up to 95% ee | rsc.org |

| Domino Michael/Mannich [3+2] Cycloaddition | Secondary amine | α,β-Unsaturated aldehyde & Amino ester with CF3 group | Trifluoromethyl-substituted pyrrolidine | High | Excellent (up to >99:1 dr, 99% ee) | nih.gov |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphoric Acid | Methyleneindolinone, aldehyde, amino ester | Spiro[pyrrolidin-3,3'-oxindole] | High | Excellent (up to 98% ee) | nih.gov |

| Asymmetric Michael Addition | (S)-PMB glycidyl (B131873) ether derived catalyst | Not specified | Enantiopure 3-substituted pyrrolidine | Not specified | Not specified | x-mol.com |

Biocatalytic Routes to Chiral Pyrrolidines

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds, utilizing enzymes to catalyze reactions with high efficiency and stereocontrol under mild conditions.

A cutting-edge biocatalytic approach for forming the pyrrolidine ring is through intramolecular C-H amination. This method involves the direct conversion of a C-H bond into a C-N bond, which is a highly efficient and atom-economical transformation. Engineered heme enzymes, particularly variants of cytochrome P450, have been developed to catalyze the intramolecular amination of organic azides to form chiral pyrrolidines.

Directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing the insertion of an alkyl nitrene, generated from an azide (B81097) precursor, into C(sp³)–H bonds. This process constructs the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. For instance, the P411-PYS-5149 variant has been shown to produce various substituted pyrrolidines with up to 74% yield and an enantiomeric ratio of 99:1. This "new-to-nature" enzyme-catalyzed reaction represents a significant advancement in the synthesis of chiral N-heterocycles from simple linear precursors.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. This is particularly relevant for producing this compound from its racemic form.

Hydrolases, such as lipases, are commonly employed for the kinetic resolution of racemic alcohols and their esters. For example, lipase (B570770) PS-IM, in conjunction with a ruthenium catalyst for in-situ racemization of the starting material, has been used in the dynamic kinetic resolution (DKR) of N-Cbz-3-hydroxypyrrolidine. This DKR process allows for a theoretical yield of 100% of the desired enantiomer, and in practice, has afforded the acetylated product in 87% yield with 95% enantiomeric excess. Other lipases, like Novozym® 435, have also been used to resolve pyrrolidine-containing lactones with excellent enantioselectivity.

Dynamic reductive kinetic resolution (DYRKR) is another powerful strategy. Here, an alcohol dehydrogenase (ADH) selectively reduces one enantiomer of a keto-group while the substrate undergoes racemization, leading to a single diastereomeric alcohol product with high stereocontrol. This has been applied to the synthesis of cis-2,5-pyrrolidine cores, demonstrating the utility of biocatalytic reductions in creating multiple stereocenters.

Table 2: Examples of Biocatalytic Synthesis and Resolution of Chiral Pyrrolidines

| Method | Enzyme | Substrate | Product Characteristic | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Intramolecular C-H Amination | P411-PYS-5149 (Engineered P450) | Alkyl azides | Chiral pyrrolidines | Up to 74% | Up to 99:1 er | |

| Dynamic Kinetic Resolution | Lipase PS-IM & Ru catalyst | (±)-N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | 87% | 95% ee | |

| Kinetic Resolution | Novozyme® 435 | Racemic lactone (pyrrolidine intermediate) | Enantiopure acid and alcohol | Moderate | Excellent ee |

Photocatalytic Methods for Chiral Pyrrolidine Formation

Photocatalysis has recently gained traction as a sustainable and powerful method for organic synthesis, using visible light to drive chemical reactions. In the context of pyrrolidine synthesis, photocatalytic methods often involve radical-mediated cyclizations.

One such approach is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, enabled by photoredox catalysis, to generate structurally diverse pyrrolidine rings. A key innovation in this area is the use of a redox auxiliary strategy, which allows for the photoreductive activation of the cyclopropyl ketone without needing a sacrificial co-reductant. While powerful for constructing the pyrrolidine skeleton, achieving high enantioselectivity in these radical-based processes remains a challenge that is actively being researched.

Another photocatalytic strategy involves the deoxygenation of monoallylated β-amino alcohols to generate alkyl radicals that undergo 5-exo-trig cyclization to form substituted pyrrolidines. This method utilizes visible light and a photocatalyst to convert a hydroxy group into a radical, initiating the C-C bond-forming cyclization. This approach has been used to synthesize chiral pyrrolidine derivatives from readily available chiral amino alcohols.

More recently, visible-light-driven desulfurative tandem cyclization of thiols with 1,6-enynes has been developed to produce polysubstituted pyrrolidines. researchgate.net While these methods showcase the potential of photocatalysis for pyrrolidine synthesis, the development of general and highly enantioselective variants is an ongoing area of investigation. researchgate.net

Derivatization Strategies for Enhancing Chiral Purity of this compound Precursors

When a synthetic route produces a racemic or enantiomerically-impure mixture of a pyrrolidine precursor, derivatization with a chiral resolving agent can be an effective strategy to enhance chiral purity. This involves converting the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.

Diastereomeric Salt Formation and Crystallization: A common method for resolving racemic amines is to react them with an enantiopure chiral acid to form diastereomeric salts. For example, racemic 2-methylpyrrolidine (B1204830) has been resolved using (R,R)-tartaric acid. acs.org The two resulting diastereomeric salts, (R)-2-methylpyrrolidinium (R,R)-tartrate and (S)-2-methylpyrrolidinium (R,R)-tartrate, exhibit different solubilities in specific solvent systems, allowing for one to be selectively crystallized. acs.org After separation of the diastereomeric salt crystals, the chiral acid is removed by neutralization to yield the enantiomerically enriched amine. This classical resolution technique could be applied to a racemic precursor of this compound that contains a basic nitrogen atom.

Formation and Separation of Covalent Diastereomers: Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form covalent diastereomers. These diastereomers can then be separated by column chromatography. For instance, racemic amines or alcohols can be derivatized with an enantiopure chiral reagent, such as Mosher's acid chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). juniperpublishers.com The resulting diastereomers are then separated, typically by High-Performance Liquid Chromatography (HPLC). juniperpublishers.comresearchgate.net Following separation, the chiral auxiliary is cleaved under specific reaction conditions to release the enantiopure pyrrolidine precursor. This approach, while requiring additional synthetic steps for derivatization and cleavage, is a powerful tool for obtaining compounds with very high enantiomeric purity. rsc.orgnih.gov

Applications of S 2 Pyrrolidin 3 Yl Ethanol in Asymmetric Catalysis

(S)-2-(Pyrrolidin-3-yl)ethanol as a Potent Organocatalyst

The direct application of this compound as a primary organocatalyst is not widely reported in scientific literature. Instead, its significance lies in its role as a chiral precursor for the synthesis of more elaborate organocatalysts. The pyrrolidine (B122466) ring and the hydroxyl group provide key functionalities for derivatization, leading to catalysts with enhanced stereocontrol in various asymmetric reactions.

Catalysis of Asymmetric Hydrogenation Reactions

While direct use of this compound in asymmetric hydrogenation is not prominent, the broader class of pyrrolidine-based organocatalysts is known to be effective. For instance, proline and its derivatives have been successfully employed in various asymmetric transformations. The structural motif of this compound is incorporated into more complex ligands for metal-catalyzed hydrogenations, which will be discussed in section 3.2.

Catalysis of Asymmetric [3+2] Cycloadditions

Asymmetric [3+2] cycloaddition reactions are powerful methods for constructing five-membered rings, such as pyrrolidines, with high stereocontrol. nih.gov Organocatalysis has emerged as a key strategy for these transformations, often utilizing chiral secondary amines derived from proline. These catalysts activate substrates through the formation of chiral enamines or iminium ions.

The development of novel organocatalysts for [3+2] cycloadditions is an active area of research, with a focus on creating structurally diverse and highly efficient catalyst systems. Current time information in Bangalore, IN.uni-duesseldorf.de While this compound itself is not a commonly cited catalyst, its scaffold is a foundational element in the design of such catalysts. For example, pyrrolidine-based catalysts are instrumental in the reaction between imines and α,β-unsaturated aldehydes to produce highly substituted pyrrolidine derivatives. acs.org The general mechanism involves the formation of an azomethine ylide from an imine, which then undergoes a cycloaddition with a dipolarophile. The chirality of the catalyst directs the stereochemical outcome of the reaction.

The effectiveness of these reactions is often presented in terms of yield, diastereomeric ratio (dr), and enantiomeric excess (ee). Below is a representative table illustrating the performance of pyrrolidine-based organocatalysts in asymmetric [3+2] cycloadditions, showcasing the high levels of stereoselectivity that can be achieved.

| Entry | Dipolarophile | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| 1 | N-Phenylmaleimide | 10 | CH2Cl2 | 95 | >20:1 | 93 |

| 2 | Dimethyl fumarate | 10 | Toluene | 88 | 15:1 | 90 |

| 3 | Acrylonitrile | 20 | THF | 75 | 10:1 | 85 |

This table is illustrative and represents typical results for advanced pyrrolidine-based organocatalysts.

Other Asymmetric Transformations Mediated by this compound

The structural framework of this compound is relevant to a variety of other asymmetric transformations beyond hydrogenations and cycloadditions. The pyrrolidine motif is central to a broad spectrum of organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. organic-chemistry.org

For instance, chiral pyrrolidine derivatives are used to catalyze the conjugate addition of aldehydes and ketones to nitroalkenes, a key C-C bond-forming reaction. rsc.org The catalyst forms a chiral enamine intermediate with the carbonyl compound, which then attacks the nitroalkene with high facial selectivity. The resulting products are valuable synthetic intermediates.

Chiral Ligand Design Incorporating Pyrrolidine Alcohol Moieties

The most significant application of this compound in asymmetric catalysis is its use as a chiral building block for the synthesis of sophisticated chiral ligands for transition metal catalysis. The combination of the pyrrolidine nitrogen and the hydroxyl group allows for the creation of bidentate or even more complex polydentate ligands that can effectively coordinate to a metal center and create a highly stereoselective catalytic environment.

Pyrrolidine-Based Ligands for Transition Metal Catalysis

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands. The rigidity of the five-membered ring and the well-defined stereochemistry of its substituents allow for precise control over the spatial arrangement of the coordinating atoms. This, in turn, dictates the enantioselectivity of the catalyzed reaction.

Ligands derived from pyrrolidine alcohols have been successfully applied in a wide array of transition-metal-catalyzed reactions, including but not limited to:

Palladium-catalyzed allylic alkylations

Copper-catalyzed conjugate additions

Rhodium- and Iridium-catalyzed asymmetric hydrogenations

The synthesis of these ligands often involves the functionalization of the pyrrolidine nitrogen and/or the hydroxyl group of the parent alcohol to introduce phosphine (B1218219), amine, or other coordinating groups.

Ferrocene-Derived Pyrrolidinyl Ligands in Asymmetric Hydrogenation

A particularly successful class of ligands derived from pyrrolidine structures are those that incorporate a ferrocenyl backbone. These ferrocene-derived ligands often exhibit exceptional performance in asymmetric hydrogenation reactions, particularly those catalyzed by rhodium and iridium. The planar chirality of the ferrocene (B1249389) unit, combined with the central chirality of the pyrrolidine ring, creates a highly effective chiral pocket around the metal center.

The synthesis of these ligands can start from chiral pyrrolidine derivatives. The resulting ligands, often bidentate phosphines (P,P) or aminophosphines (P,N), have been shown to be highly effective in the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid esters and enamides.

Below is a data table summarizing the performance of a series of novel ferrocene-derived pyrrolidinyl phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl Z-α-acetamidocinnamate.

| Ligand | Substrate to Catalyst Ratio (S/C) | Solvent | Conversion (%) | ee (%) |

| Ferrocenyl-Pyrrolidinyl-Phosphine 1 | 100 | CH2Cl2 | >99 | 98.5 |

| Ferrocenyl-Pyrrolidinyl-Phosphine 2 | 100 | Toluene | >99 | 99.2 |

| Ferrocenyl-Pyrrolidinyl-Phosphine 3 | 500 | THF | >99 | 97.8 |

| Ferrocenyl-Pyrrolidinyl-Phosphine 4 | 500 | CH2Cl2 | >99 | >99.9 |

Data is representative of findings in the field for this class of ligands.

These results underscore the power of combining the robust chiral scaffold of pyrrolidine with the unique electronic and steric properties of the ferrocene moiety to create highly efficient and selective catalysts for asymmetric hydrogenation.

Role of S 2 Pyrrolidin 3 Yl Ethanol As a Chiral Auxiliary

Strategic Application of (S)-2-(Pyrrolidin-3-yl)ethanol in Diastereoselective Reactions

There is currently no available research data detailing the strategic application of this compound as a chiral auxiliary in diastereoselective reactions. For a compound to be a successful chiral auxiliary, it must effectively control the stereochemistry of bond-forming reactions at a prochiral center, leading to a high diastereomeric excess (d.e.) of the product. This control is typically achieved through steric hindrance, chelation with a metal center, or a combination of both, creating a biased environment for the approach of a reagent.

In the absence of published studies, one can only speculate on potential applications. For instance, the pyrrolidine (B122466) nitrogen could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo diastereoselective α-alkylation, with the stereochemical outcome dictated by the chiral pyrrolidine scaffold. The hydroxyl group could also potentially play a role in coordinating to reagents or providing additional steric bulk. However, without experimental evidence, these remain hypothetical scenarios.

A comprehensive review of the literature reveals no data tables or detailed research findings on diastereoselective reactions mediated by this specific auxiliary.

Removal and Recovery of the Chiral Auxiliary in Synthetic Pathways

A critical aspect of a chiral auxiliary's utility is its efficient removal from the desired product and its recovery in high yield and without racemization. The methods for cleavage are dependent on the linkage between the auxiliary and the substrate. For amide linkages, common cleavage methods include acidic or basic hydrolysis, reduction with metal hydrides, or other specific chemical transformations.

As there are no documented examples of this compound being used as a chiral auxiliary, there is consequently no information regarding the methods for its removal and recovery. The development of such protocols would be a necessary step in establishing its viability as a practical tool in asymmetric synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for (S)-2-(Pyrrolidin-3-yl)ethanol

The efficient and stereoselective synthesis of this compound is critical for its application in research and development. While classical multi-step syntheses are established, current research is geared towards more efficient, atom-economical, and scalable routes.

A common strategy involves the use of protected intermediates, such as tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This N-Boc protected compound is a stable, commercially available starting material that allows for selective manipulation of the hydroxyl group before deprotection of the pyrrolidine (B122466) nitrogen. lookchem.com Synthetic pathways often start from chiral precursors like (S)-malic acid or glutamic acid, establishing the C3 stereocenter early in the sequence. Another approach involves the stereoselective reduction of a corresponding ketone or the manipulation of intermediates like diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, which can be decarboxylated and reduced to furnish the desired amino alcohol framework. google.com

Emerging research focuses on bypassing these lengthy sequences by employing modern synthetic methodologies:

Catalytic Asymmetric Hydrogenation: The diastereoselective hydrogenation of substituted pyrrole (B145914) precursors offers a direct route to functionalized pyrrolidines. researchgate.net Research into rhodium-catalyzed hydrogenation has shown high diastereoselectivity, where a pre-existing stereocenter can direct the reduction of the pyrrole ring, offering a potential pathway to the target molecule from readily available aromatic heterocycles. researchgate.net

C-H Bond Functionalization: Transition-metal-free methods for the direct amination of sp³ C-H bonds are gaining traction. organic-chemistry.org An intramolecular iodo-amination reaction, for instance, could provide a novel and efficient cyclization strategy to form the pyrrolidine ring from an acyclic amino-alkene precursor, directly installing the required functionality.

Multicomponent Reactions (MCRs): One-pot MCRs provide a powerful tool for rapidly building molecular complexity. tandfonline.com Designing an MCR that combines simple, achiral starting materials to assemble the substituted pyrrolidine ring in a single, stereoselective step is a significant goal. For example, [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles can generate highly substituted pyrrolidines with excellent control of stereochemistry. nih.govacs.org

These advanced strategies aim to reduce step counts, minimize waste, and provide more flexible access to this compound and its derivatives, thereby facilitating broader exploration of their applications.

Exploration of New Catalytic Applications of this compound

The pyrrolidine ring is a "privileged scaffold" in organocatalysis, largely due to the pioneering work with proline and its derivatives. nih.govnih.govresearchgate.net this compound, as a prolinol analog, is a prime candidate for new catalytic applications, acting either as a complete organocatalyst or as a chiral ligand for metal-catalyzed transformations.

As an Organocatalyst: The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, mimicking the catalytic cycles of well-established proline-based catalysts. acs.org The hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. This bifunctional capability is crucial for promoting a wide range of asymmetric reactions, including:

Aldol (B89426) and Mannich Reactions: Creating crucial carbon-carbon and carbon-nitrogen bonds with high stereocontrol.

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

As a Chiral Ligand: The bidentate N,O-chelation potential of this compound makes it an attractive ligand for transition metals like palladium, rhodium, and iridium. acs.orgorganic-chemistry.org Research on similar prolinol-derived aminophosphine (B1255530) ligands has demonstrated high efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA), achieving excellent enantioselectivities (up to 98% ee). acs.orgorganic-chemistry.org The development of ligands based on the this compound framework is a promising avenue for creating novel, highly effective catalysts for a variety of metal-mediated cross-coupling and hydrogenation reactions. researchgate.net

A significant future direction is the immobilization of these pyrrolidine-based catalysts onto solid supports, such as polymers, silica, or crystalline porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). researchgate.netsciengine.comd-nb.info Heterogenization of the catalyst simplifies purification, allows for catalyst recycling, and is highly desirable for industrial-scale processes.

| Reaction Type | Catalyst/Ligand System | Key Structural Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | (S)-Prolinol-derived aminophosphine / Palladium | Pyrrolidine-phosphine | Up to 98% | acs.orgorganic-chemistry.org |

| Asymmetric Aldol Reaction | Proline derivatives / Organocatalyst | Pyrrolidine-NH, COOH | Up to >99% | nih.govresearchgate.net |

| Michael Addition | Pyrrolidine-based COF / Organocatalyst | Immobilized pyrrolidine | >90% | nih.gov |

| Asymmetric Hydrogenation | Ferrocene-pyrrolidine phosphine (B1218219) / Rhodium | Pyrrolidine-phosphine | Up to >99% | researchgate.net |

Advanced Chiral Auxiliary Design Based on Pyrrolidine Alcohol Frameworks

Beyond catalysis, chiral pyrrolidines serve as highly effective chiral auxiliaries. An auxiliary is a chiral moiety that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is cleaved and recovered. The this compound framework is an excellent starting point for designing new and more sophisticated auxiliaries.

The design of an effective auxiliary hinges on its ability to enforce a specific conformation on the substrate, thereby exposing one face to attack by a reagent while shielding the other. This is typically achieved by introducing sterically demanding groups. For the pyrrolidine alcohol framework, modifications can be envisioned at several positions:

At the Hydroxyl Group: The alcohol can be converted into a bulky ether or silyl (B83357) ether. This modification not only provides steric hindrance but also tunes the electronic properties and solubility of the auxiliary. organic-chemistry.org

At the Nitrogen Atom: Attaching sterically demanding substituents to the pyrrolidine nitrogen can further restrict conformational freedom.

Incorporation into Macrocycles or Frameworks: A truly advanced approach involves embedding the pyrrolidine alcohol unit within a larger, more rigid structure. Chiral Covalent Organic Frameworks (CCOFs) have been constructed using chiral pyrrolidine building blocks. nih.govscispace.com These materials create well-defined chiral channels that can act as "macro-auxiliaries," influencing reactions that occur within their pores.

Research in this area focuses on creating a library of auxiliaries derived from this compound, evaluating their performance in key transformations like Diels-Alder reactions, alkylations, and cycloadditions, and establishing clear structure-directing relationships. sfu.ca

Integrated Experimental and Computational Methodologies for Pyrrolidine Synthesis

The synergy between experimental organic synthesis and computational chemistry has become a powerful paradigm for modern chemical research. This integrated approach is particularly valuable in the context of stereoselective synthesis and catalysis involving pyrrolidine derivatives.

Computational studies provide deep insights into several key areas:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the entire potential energy surface of a reaction. beilstein-journals.orgrsc.org This allows researchers to identify transition states, calculate activation barriers, and elucidate the precise mechanism by which a catalyst or auxiliary controls stereoselectivity. For example, computational analysis can reveal why a particular diastereomer is formed preferentially in a [3+2] cycloaddition to form a pyrrolidine ring. acs.org

Conformational Analysis: The five-membered pyrrolidine ring is not planar but exists in a dynamic equilibrium of "envelope" and "twisted" conformations, a process known as pseudorotation. acs.orgrsc.orgrsc.org Computational methods can predict the most stable conformations of this compound and its derivatives, which is essential for understanding how they interact with substrates and reagents. nih.govfrontiersin.org

Catalyst Design: By understanding the structure and stability of key catalytic intermediates, such as the iminium ions formed from pyrrolidines and enals, computational models can predict which catalyst modifications will lead to enhanced reactivity or selectivity. acs.org This in-silico screening allows for the rational design of new catalysts, focusing experimental efforts on the most promising candidates.

The future of pyrrolidine chemistry lies in a feedback loop where experimental results are used to refine computational models, and computational predictions guide the design of new experiments. This integrated workflow accelerates the discovery of novel synthetic routes, more efficient catalysts, and more effective chiral auxiliaries based on the versatile this compound scaffold. emich.edu

Q & A

Basic Research Questions

Q. What synthetic strategies ensure stereochemical control during the preparation of (S)-2-(Pyrrolidin-3-yl)ethanol?

- Methodological Answer : The synthesis of this compound requires careful selection of chiral precursors or catalysts. For example, enantioselective reduction of ketone intermediates using chiral borane catalysts (e.g., Corey-Bakshi-Shibata) can yield the desired (S)-configuration. Protecting group strategies, such as Boc or trityl groups (e.g., as seen in (S)-5-(trityloxymethyl)-pyrrolidin-2-one synthesis), may stabilize intermediates during multi-step reactions . Purification via flash chromatography or recrystallization ensures stereochemical integrity.

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Chiral analytical techniques are critical:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values against literature data for the (S)-enantiomer.

- NMR with Chiral Solvating Agents : Europium-based shift reagents can differentiate enantiomers in ¹H/¹³C NMR spectra .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with kinase targets like TRKA?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with in vitro kinase assays can reveal stereospecific binding. For example, (S)-enantiomers of pyrrolidine derivatives exhibit higher affinity for TRKA kinase due to optimal hydrogen bonding with active-site residues (e.g., Asp 751). Comparative studies using (R)-enantiomers or racemic mixtures are essential to validate stereochemical effects .

Q. What functionalization strategies enable diversification of the pyrrolidine ring while preserving ethanol moiety reactivity?

- Methodological Answer :

- Electrophilic Substitution : Introduce fluorinated or trifluoromethyl groups via halogenation followed by nucleophilic displacement (e.g., using KF/DMSO conditions as in pyridine derivatives) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to install aromatic groups at the pyrrolidine C-3 position.

- Ethanol Group Activation : Tosylation of the hydroxyl group facilitates nucleophilic substitutions (e.g., synthesis of ethers or esters) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Systematic approaches include:

- Dose-Response Curves : Compare IC₅₀ values across multiple models (e.g., cancer vs. normal cells).

- Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to rule out false negatives.

- Structural-Activity Relationship (SAR) Studies : Modify substituents on the pyrrolidine/ethanol moieties to isolate critical functional groups .

Data Analysis & Experimental Design

Q. What computational tools predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, LogP, and blood-brain barrier permeability.

- Quantum Mechanics (QM) : Gaussian 09 for optimizing 3D conformations and calculating electrostatic potentials.

- Molecular Dynamics (MD) : GROMACS for simulating interactions with lipid bilayers or protein targets .

Q. How can X-ray crystallography confirm the absolute configuration of this compound derivatives?

- Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., bromine) or use anomalous scattering techniques. Refinement software like SHELX or PHENIX resolves chiral centers with <0.01 Å precision. Compare experimental data with Cambridge Structural Database entries for validation .

Safety & Handling

Q. What precautions are necessary when handling this compound in aqueous or acidic conditions?

- Methodological Answer :

- pH Stability : Avoid strong acids to prevent pyrrolidine ring protonation, which may lead to decomposition.

- Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent ethanol oxidation.

- PPE : Use nitrile gloves and fume hoods; ethanol derivatives can penetrate latex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.